molecular formula C14H21O2PS B14396028 S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate CAS No. 88237-84-7

S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate

Cat. No.: B14396028
CAS No.: 88237-84-7
M. Wt: 284.36 g/mol
InChI Key: GLLOCXARUGJSPD-UHFFFAOYSA-N
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Description

S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate is a chemical compound known for its unique structure and properties It consists of a cyclohexyl ring, a phenyl group, and a phosphinothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate typically involves the reaction of cyclohexanone with phenylphosphinothioic acid in the presence of an ethylating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted cyclohexyl and phenyl derivatives.

Scientific Research Applications

S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The phosphinothioate group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This leads to changes in cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (S)-(1-hydroxycyclohexyl)phenylphosphinate
  • 1-Hydroxycyclohexyl phenyl ketone
  • Cyclohexyl phenyl phosphine oxide

Uniqueness

S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate stands out due to its unique combination of a cyclohexyl ring, phenyl group, and phosphinothioate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

88237-84-7

Molecular Formula

C14H21O2PS

Molecular Weight

284.36 g/mol

IUPAC Name

1-[ethylsulfanyl(phenyl)phosphoryl]cyclohexan-1-ol

InChI

InChI=1S/C14H21O2PS/c1-2-18-17(16,13-9-5-3-6-10-13)14(15)11-7-4-8-12-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3

InChI Key

GLLOCXARUGJSPD-UHFFFAOYSA-N

Canonical SMILES

CCSP(=O)(C1=CC=CC=C1)C2(CCCCC2)O

Origin of Product

United States

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